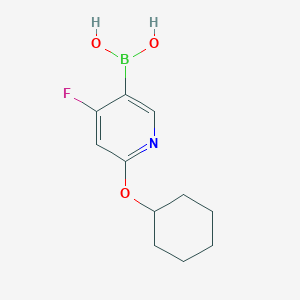
(6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid: is a boronic acid derivative with a unique structure that includes a cyclohexyloxy group and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a fluoropyridine alcohol, while substitution with an amine could produce a fluoropyridine amine derivative .
Scientific Research Applications
Chemistry: In organic synthesis, (6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .
Biology and Medicine: Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry: In material science, this compound can be used in the synthesis of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism by which (6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and other functional materials . The fluoropyridine moiety can interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
(6-(Cyclohexyloxy)-2-fluoropyridin-3-yl)boronic acid: Similar structure but with a different fluorine position.
Pyrrolopyrazine derivatives: Nitrogen-containing heterocycles with various biological activities.
Uniqueness: (6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid is unique due to its specific combination of a cyclohexyloxy group and a fluoropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C11H15BFNO3 |
|---|---|
Molecular Weight |
239.05 g/mol |
IUPAC Name |
(6-cyclohexyloxy-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H15BFNO3/c13-10-6-11(14-7-9(10)12(15)16)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |
InChI Key |
FZKNSMDHFZSLJG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)OC2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















